molecular weight and formula of 6-tert-butyl-2,3-dimethylphenol
molecular weight and formula of 6-tert-butyl-2,3-dimethylphenol
An In-depth Technical Guide to 6-tert-Butyl-2,3-dimethylphenol
Abstract
This technical guide provides a comprehensive overview of 6-tert-butyl-2,3-dimethylphenol, a sterically hindered alkylated phenol. The document details its fundamental chemical and physical properties, outlines a standard synthesis protocol, and discusses its primary applications, particularly as an antioxidant and a chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound's characteristics and handling.
Introduction and Overview
6-tert-Butyl-2,3-dimethylphenol, also known by its IUPAC name 2-tert-butyl-4,6-dimethylphenol, is an organic compound that belongs to the class of alkylated phenols.[1][2] The strategic placement of a bulky tert-butyl group ortho to the hydroxyl moiety, along with two methyl groups on the aromatic ring, imparts significant steric hindrance. This structural feature is central to its chemical behavior, notably its efficacy as an antioxidant. The tert-butyl group's size can sterically hinder reactions at adjacent sites, a property leveraged in various industrial and research applications.[3] This guide serves to consolidate the technical data, synthesis, and applications of this important chemical.
Chemical and Physical Properties
The fundamental properties of 6-tert-butyl-2,3-dimethylphenol are summarized below. These values are critical for its application in experimental design, process scale-up, and safety assessments.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₈O | [1][2][4][5][6] |
| Molecular Weight | 178.27 g/mol | [1][2][4][6][7] |
| CAS Number | 1879-09-0 | [2][4] |
| Appearance | Colorless oil or yellow liquid with a phenolic odor. | [1][5][8] |
| Melting Point | 21 to 23 °C (70 to 73 °F) | [5][9] |
| Boiling Point | 248 to 249 °C (478 to 480 °F) | [5][9] |
| Solubility | Insoluble in water. | [1][10] |
Synthesis Protocol: Alkylation of 2,4-Xylenol
The most common and industrially significant method for synthesizing 6-tert-butyl-2,3-dimethylphenol is the acid-catalyzed Friedel-Crafts alkylation of 2,4-dimethylphenol (2,4-xylenol) with isobutylene.[5][11]
Causality of Experimental Design
The selection of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is crucial for protonating the isobutylene, which generates the tert-butyl carbocation electrophile.[11][12] 2,4-dimethylphenol acts as the nucleophile. The ortho-position to the hydroxyl group is activated and sterically accessible for the bulky tert-butyl cation to attack, leading to the desired product. Toluene is often used as a solvent to facilitate the reaction and control viscosity.[11][12] The reaction is performed at reflux to ensure a sufficient reaction rate.[11][12]
Experimental Workflow Diagram
Caption: Synthesis workflow for 6-tert-butyl-2,3-dimethylphenol.
Step-by-Step Methodology[11][12]
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Reaction Setup: To a 1-liter flask equipped with a mechanical stirrer, condenser, and a gas inlet tube, add 200 g (1.64 mol) of 2,4-dimethylphenol, 400 mL of toluene, and 10 g of p-toluenesulfonic acid.
-
Alkylation: Heat the mixture to reflux. Bubble isobutylene gas through the solution continuously for approximately 14 hours.
-
Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer twice with 400 mL of water to remove the acid catalyst and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator. This yields a crude dark brown liquid.
-
Purification: Purify the crude product by vacuum distillation to yield a clear, pure liquid (typically >97% purity by GC).[11][12]
Applications and Mechanisms of Action
The primary utility of 6-tert-butyl-2,3-dimethylphenol stems from its role as a potent antioxidant.[3][5][9]
Antioxidant in Fuels and Lubricants
It is widely used as an additive in fuels (including jet fuel and gasoline) and lubricants to prevent oxidative degradation.[5][9] The oxidation of hydrocarbons can lead to the formation of gums and sludge, which impair performance. As a hindered phenol, it functions as a radical scavenger. The phenolic proton is readily donated to a peroxyl radical (ROO•), neutralizing it and preventing it from propagating the oxidation chain reaction. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the bulky tert-butyl group, which prevents it from participating in further undesirable reactions.
UV Stabilizer and Polymer Additive
In addition to its role as a general antioxidant, it serves as an ultraviolet (UV) stabilizer in various polymers and plastics.[3][5] It helps to protect materials from degradation caused by exposure to UV light, which can initiate radical chain reactions.
Intermediate in Chemical Synthesis
6-tert-Butyl-2,3-dimethylphenol is a valuable intermediate in organic synthesis. The tert-butyl group can be used as a protecting group for the ortho position. It can later be removed under strong acid conditions, allowing for selective functionalization of the phenol ring.[5]
Spectroscopic and Analytical Data
Characterization of 6-tert-butyl-2,3-dimethylphenol is routinely performed using standard analytical techniques. While specific spectra are not provided here, the NIST Chemistry WebBook is an authoritative source for reference spectra.[2][13][14]
| Analysis Type | Expected Characteristics |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 178. A prominent peak at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺), is characteristic of tert-butyl fragmentation.[14] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching bands around 3000-2850 cm⁻¹. Aromatic C=C stretching bands around 1600 and 1450 cm⁻¹.[13] |
| Nuclear Magnetic Resonance (¹H NMR) | Signals for the aromatic protons, the hydroxyl proton (singlet, variable shift), two distinct methyl groups on the ring (singlets), and a large singlet for the nine equivalent protons of the tert-butyl group. |
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical compounds.
-
Hazard Classification: This compound is classified as acutely toxic if it comes into contact with skin and is harmful if swallowed.[15] It causes skin irritation and serious eye irritation.[15][16][17] It is also toxic to aquatic life with long-lasting effects.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[15] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[18] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18] Keep away from strong oxidizing agents and bases.[15]
Conclusion
6-tert-Butyl-2,3-dimethylphenol is a synthetically accessible and industrially significant hindered phenol. Its molecular structure, defined by the bulky tert-butyl group adjacent to the hydroxyl function, dictates its utility primarily as a radical-scavenging antioxidant in fuels, lubricants, and polymers. A thorough understanding of its chemical properties, synthesis, and safety protocols, as detailed in this guide, is essential for its effective and safe application in research and industrial settings.
References
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SAFETY DATA SHEET. ThermoFisher. [Link]
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2,4-Dimethyl-6-tert-butylphenol. Wikipedia. [Link]
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About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. ResearchGate. [Link]
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2,4-Dimethyl-6-tert-butylphenol | C12H18O. PubChem. [Link]
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Chemical Properties of 6-tert-Butyl-2,4-dimethylphenol (CAS 1879-09-0). Cheméo. [Link]
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6-tert-Butyl-2,4-dimethylphenol. NIST WebBook. [Link]
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6-tert-Butyl-2,4-dimethylphenol IR Spectrum. NIST WebBook. [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. [Link]
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6-tert-Butyl-2,4-dimethylphenol Mass Spectrum. NIST WebBook. [Link]
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6-tert-Butyl-2,4-xylenol. Haz-Map. [Link]
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Synthesis of 2,4-Dimethyl-6-t-butylphenol. PrepChem.com. [Link]
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2,4-Dimethyl-6-tert-butylphenol. bionity.com. [Link]
- Process for producing 2,6-dimethylphenol.
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